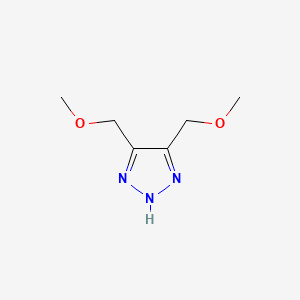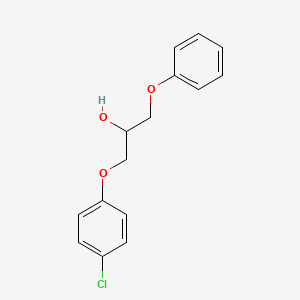
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is an organic compound with the molecular formula C15H15ClO3 It is a derivative of propanol, where the hydroxyl group is substituted with phenoxy and chlorophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- typically involves the reaction of 1-chloro-3-(4-chlorophenoxy)-2-propanol with phenol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the phenoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 50-70°C .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is achieved through distillation and recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The phenoxy and chlorophenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The phenoxy and chlorophenoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Chloro-3-(4-chlorophenoxy)-2-propanol
- 1-(4-chlorophenoxy)-3-(4-ethylphenoxy)-2-propanol
- 1-(2-chlorophenoxy)-3-(3,6-dichloro-9H-carbazol-9-yl)-2-propanol
Uniqueness
2-Propanol, 1-(4-chlorophenoxy)-3-phenoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
112718-82-8 |
|---|---|
Molekularformel |
C15H15ClO3 |
Molekulargewicht |
278.73 g/mol |
IUPAC-Name |
1-(4-chlorophenoxy)-3-phenoxypropan-2-ol |
InChI |
InChI=1S/C15H15ClO3/c16-12-6-8-15(9-7-12)19-11-13(17)10-18-14-4-2-1-3-5-14/h1-9,13,17H,10-11H2 |
InChI-Schlüssel |
WLLWXNMBWOEZMW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCC(COC2=CC=C(C=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


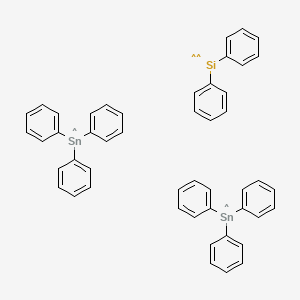
![N-{[(4-Chlorophenyl)methyl]carbamoyl}benzamide](/img/structure/B14292999.png)
![3,3'-Bis(4-methylphenyl)-6,6'-bi[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14293002.png)
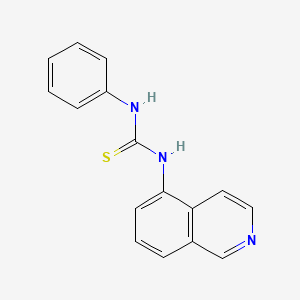
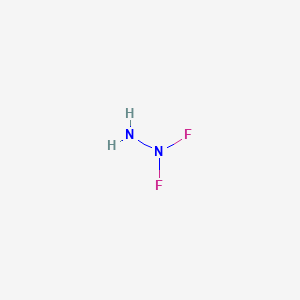
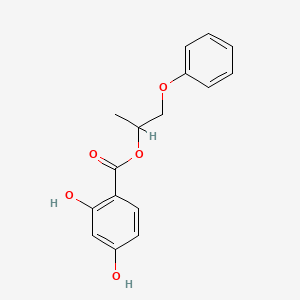
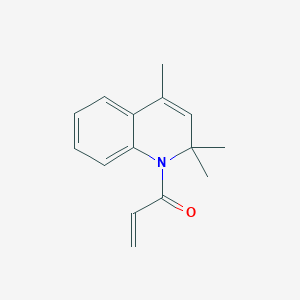
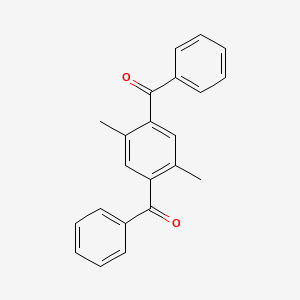
![Octyl[tris(pentanoyloxy)]stannane](/img/structure/B14293039.png)
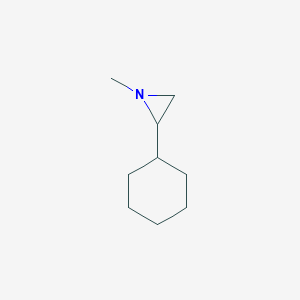
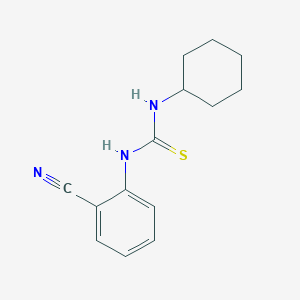
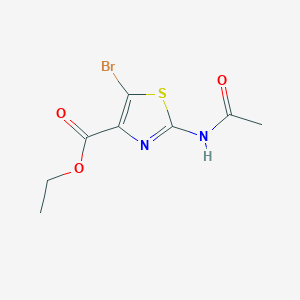
![N,N-Dimethyl-4-[(E)-(2-methyl-1H-benzimidazol-6-yl)diazenyl]aniline](/img/structure/B14293054.png)
